molecular formula C17H24N2O5 B10787946 EMDT oxalate

EMDT oxalate

Cat. No.: B10787946
M. Wt: 336.4 g/mol
InChI Key: IFGWAHGHGDZBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMDT oxalate involves the reaction of 2-ethyl-5-methoxyindole with N,N-dimethyl-ethanamine in the presence of an appropriate catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

EMDT oxalate primarily undergoes substitution reactions due to the presence of the indole ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can produce various halogenated derivatives, while oxidation can lead to the formation of corresponding oxides .

Scientific Research Applications

EMDT oxalate has a wide range of applications in scientific research:

Mechanism of Action

EMDT oxalate exerts its effects by selectively binding to and activating the serotonin receptor 5-HT6. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels then trigger a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EMDT oxalate is unique due to its high selectivity and potency as a 5-HT6 receptor agonist. Unlike other compounds that may target multiple serotonin receptors, this compound specifically activates the 5-HT6 receptor, making it a valuable tool for studying the specific effects of 5-HT6 receptor activation .

Properties

IUPAC Name

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGWAHGHGDZBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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